molecular formula C19H25N5O2 B2789762 4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379949-67-2

4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2789762
CAS No.: 2379949-67-2
M. Wt: 355.442
InChI Key: QFVZUWQKEHHOPA-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a methoxy group linked to a piperidinyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclobutyl group and the methoxy group. The final step involves the coupling of the piperidinyl-imidazole moiety to the pyrimidine core.

Industrial Production Methods: Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group.

    Reduction: Reduction reactions may target the imidazole moiety.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

    4-Cyclobutyl-6-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine: Lacks the methyl group on the imidazole ring.

    4-Cyclobutyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]ethoxy}pyrimidine: Has an ethoxy group instead of a methoxy group.

Uniqueness: The presence of the methyl group on the imidazole ring and the methoxy group on the pyrimidine core makes 4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine unique. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-23-10-17(22-13-23)19(25)24-7-5-14(6-8-24)11-26-18-9-16(20-12-21-18)15-3-2-4-15/h9-10,12-15H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVZUWQKEHHOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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